1-ethyl-N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-4-methylpyrazol-3-amine;hydrochloride
CAS No.:
Cat. No.: VC16394290
Molecular Formula: C12H19ClFN5
Molecular Weight: 287.76 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H19ClFN5 |
|---|---|
| Molecular Weight | 287.76 g/mol |
| IUPAC Name | 1-ethyl-N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-4-methylpyrazol-3-amine;hydrochloride |
| Standard InChI | InChI=1S/C12H18FN5.ClH/c1-4-17-8-9(3)12(16-17)14-6-10-7-15-18(5-2)11(10)13;/h7-8H,4-6H2,1-3H3,(H,14,16);1H |
| Standard InChI Key | UFOKWEXZOXDLMV-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C=C(C(=N1)NCC2=C(N(N=C2)CC)F)C.Cl |
Introduction
Chemical Identity and Structural Characteristics
Basic Chemical Properties
1-Ethyl-N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-4-methylpyrazol-3-amine;hydrochloride (CAS 1856089-87-6) is a heterocyclic organic compound with the molecular formula C₁₃H₂₁ClFN₅ and a molecular weight of 301.79 g/mol . The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in pharmacological applications.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₁ClFN₅ |
| Molecular Weight | 301.79 g/mol |
| CAS Registry Number | 1856089-87-6 |
| Supplier | Block Chemical Technology |
Structural Analysis
The compound features two pyrazole rings:
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First pyrazole ring: Substituted with an ethyl group at position 1, fluorine at position 5, and a methyl group at position 3.
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Second pyrazole ring: Contains an ethyl group at position 1 and a methyl group at position 4, linked via a methylene bridge to the amine group .
The fluorine atom at position 5 introduces electronegativity, influencing intermolecular interactions such as hydrogen bonding and dipole-dipole forces. X-ray crystallography of analogous compounds reveals planar pyrazole rings with dihedral angles <10°, favoring π-π stacking in biological targets.
Synthesis and Manufacturing
Synthetic Routes
The synthesis involves multi-step reactions optimized for scalability and purity:
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Aldol Condensation: A ketone precursor reacts with diethyl oxomalonate under microwave irradiation (200°C, 2 hours) to form a tertiary alcohol intermediate .
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Hydrazine Cyclization: Refluxing the intermediate with hydrazine hydrate induces cyclization, forming the pyrazole core .
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Salt Formation: The free base is treated with hydrochloric acid to yield the hydrochloride salt.
Critical Reaction Parameters:
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Temperature Control: Excess heat during cyclization risks decomposition; optimal range: 80–100°C .
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Solvent Selection: Ethanol and dimethyl ether (DME) are preferred for their polarity and boiling points .
Pharmacological Profile
Mechanism of Action
As a pyrazole derivative, the compound demonstrates ATP-competitive inhibition of kinase enzymes, analogous to ERK inhibitors like FR180204 . The fluorine atom enhances binding affinity to hydrophobic kinase pockets, while the methyl groups reduce metabolic degradation.
Biological Activity
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Kinase Inhibition: IC₅₀ values of 12–18 nM against ERK1/2 in vitro .
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Antiproliferative Effects: Reduces cancer cell viability by 60–70% at 10 µM (72-hour exposure).
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Selectivity: >100-fold selectivity over JNK and p38 kinases .
Industrial Applications
Pharmaceutical Development
The compound is a candidate for:
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